Fmoc-D-Glu-OBzl
Description
Role as a Protected D-Amino Acid Building Block in Chemical Synthesis
The primary function of Fmoc-D-Glu-OBzl is to serve as a versatile building block in the synthesis of peptides and peptidomimetics. a2bchem.com The incorporation of D-amino acids, like D-glutamic acid, into peptide chains can significantly alter their properties. For instance, the presence of a D-amino acid can enhance a peptide's resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. biopharmaspec.comfrontiersin.org This increased stability is a highly desirable trait in the development of therapeutic peptides. biopharmaspec.comjpt.com
The Fmoc group protects the α-amino functionality, preventing it from participating in unwanted side reactions during the coupling of the amino acid's free carboxyl group. Similarly, the benzyl (B1604629) ester protects the side-chain carboxyl group, ensuring that only the desired peptide bond formation occurs. This strategic masking of reactive sites allows chemists to dictate the precise sequence of amino acid assembly with high fidelity. a2bchem.com
Significance in Contemporary Peptide Chemistry Paradigms
The demand for synthetic peptides in various fields, including drug discovery and materials science, has surged. nih.gov this compound plays a crucial role in meeting this demand, particularly in the context of Solid-Phase Peptide Synthesis (SPPS). a2bchem.combloomtechz.com SPPS is a highly efficient method for constructing peptides, and the Fmoc/tBu strategy is one of the most widely used approaches. wikipedia.org
The incorporation of D-amino acids can induce specific secondary structures in peptides due to altered intermolecular interactions. rsc.org This conformational control is vital for designing peptides with specific biological activities. Furthermore, the ability to introduce D-glutamic acid allows for the synthesis of peptide analogs of naturally occurring peptides that contain this residue, or for the systematic exploration of structure-activity relationships by replacing L-amino acids with their D-counterparts. biopharmaspec.comrsc.org
Fundamental Concepts of Orthogonal Protecting Group Strategies in Peptide Synthesis
The effectiveness of this compound is rooted in the principle of orthogonal protection. fiveable.me This strategy involves the use of multiple protecting groups in a single molecule that can be removed under different chemical conditions, without affecting the others. fiveable.meiris-biotech.de This allows for the selective deprotection of a specific functional group at a desired stage of the synthesis. jocpr.com
In the case of this compound, the Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638). iris-biotech.de In contrast, the benzyl ester protecting the side chain is stable to these basic conditions but can be cleaved by hydrogenolysis or strong acids. alfa-chemistry.com This orthogonality is fundamental to the success of Fmoc-based SPPS. researchgate.net It allows for the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next amino acid in the sequence, while the side-chain protecting groups, like the benzyl ester on the D-glutamic acid residue, remain intact until the final cleavage from the solid support. iris-biotech.debiosynth.com This systematic and controlled approach is what enables the synthesis of long and complex peptide chains with high purity. a2bchem.com
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid nih.gov |
| Molecular Formula | C₂₇H₂₅NO₆ nih.gov |
| Molecular Weight | 459.5 g/mol nih.gov |
| Appearance | White to off-white powder |
| CAS Number | 104091-11-4 nih.gov |
| Solubility | Soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM). |
Research Findings Summary
| Research Area | Key Findings |
| Peptide Stability | Incorporation of D-amino acids like D-glutamic acid via this compound enhances peptide resistance to proteolytic degradation. biopharmaspec.comfrontiersin.org |
| Conformational Control | The presence of D-amino acids can induce specific secondary structures, crucial for biological activity. rsc.org |
| Synthetic Utility | The orthogonal nature of the Fmoc and benzyl protecting groups allows for precise and efficient peptide synthesis using SPPS. fiveable.meiris-biotech.deresearchgate.net |
| Therapeutic Potential | Peptides containing D-amino acids often exhibit improved pharmacokinetic profiles, making them attractive candidates for drug development. biopharmaspec.comjpt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H25NO6 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m1/s1 |
InChI Key |
FMWLYDDRYGOYMY-XMMPIXPASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Protecting Group Strategy and Deprotection Mechanisms
Fluorenylmethyloxycarbonyl (Fmoc) Protection of the Alpha-Amino Group
The Fmoc group is a base-labile protecting group, a characteristic that makes it exceptionally suitable for SPPS. wikipedia.orgiris-biotech.de Its stability under acidic conditions ensures that the α-amino group remains shielded during the coupling of subsequent amino acids, while the side-chain protecting groups, which are often acid-labile, remain intact. wikipedia.orgchempep.com
The removal of the Fmoc group is typically achieved through a β-elimination reaction induced by a secondary amine base, most commonly piperidine (B6355638). wikipedia.orgchempep.comresearchgate.net The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring system. researchgate.netpublish.csiro.au This deprotonation is facilitated by the electron-withdrawing nature of the fluorene moiety.
The resulting carbanion is stabilized by the aromaticity of the fluorenyl system, which fulfills Hückel's rule. total-synthesis.com This intermediate then undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) byproduct. chempep.comresearchgate.net Piperidine serves a dual purpose in this reaction: it not only acts as the base to initiate the deprotection but also functions as a scavenger for the liberated DBF, forming a stable adduct. wikipedia.orgresearchgate.net This trapping of DBF is crucial to prevent its undesired reaction with the newly liberated α-amino group of the peptide. chempep.com The deprotection process is rapid, with a half-life of approximately 6 seconds in a 20% piperidine solution in dimethylformamide (DMF). wikipedia.orgtotal-synthesis.com
Table 1: Comparison of Half-lives for Fmoc Deprotection with Various Amine Bases in DMF
| Amine Base | Half-life (t1/2) |
|---|---|
| 20% piperidine | 6 seconds |
| 5% piperidine | 20 seconds |
| 50% morpholine | 1 minute |
| 50% dicyclohexylamine | 35 minutes |
| 50% diisopropylethylamine | 10 hours |
This table illustrates the relative efficiency of different bases in removing the Fmoc group, highlighting the rapid action of piperidine. total-synthesis.com
Standard conditions for Fmoc removal in SPPS often involve treating the resin-bound peptide with a solution of 20% piperidine in a polar aprotic solvent like DMF or N-methylpyrrolidone (NMP). chempep.comresearchgate.net The reaction is typically performed in two stages: a short initial treatment followed by a longer one to ensure complete deprotection. chempep.com
However, various factors can influence the efficiency of this process. In sequences prone to aggregation, harsher conditions or alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be employed to accelerate cleavage. chempep.com Conversely, for base-sensitive sequences, milder reagents might be necessary. chempep.com The choice of solvent also plays a role, with polar solvents like DMF accelerating the reaction compared to less polar ones like dichloromethane (B109758) (DCM). researchgate.net
Effective quenching of the DBF byproduct is critical to prevent side reactions. While piperidine is the standard scavenger, other nucleophiles like 1-octanethiol (B94742) have also been utilized, particularly when alternative deprotection agents such as tert-butyl amine are employed. researchgate.net Incomplete removal of the Fmoc group can lead to the formation of deletion sequences in the final peptide product. Therefore, monitoring the deprotection reaction, often by UV spectroscopy of the DBF-piperidine adduct, is a valuable quality control measure. chempep.comresearchgate.net
Base-Labile Cleavage Mechanisms (e.g., Piperidine)
Benzyl (B1604629) Ester (OBzl) Protection of the Gamma-Carboxylic Acid
The gamma-carboxylic acid of the D-glutamic acid residue in Fmoc-D-Glu-OBzl is protected as a benzyl ester. bloomtechz.com This protecting group is stable under the basic conditions used for Fmoc removal, a key aspect of its utility in an orthogonal protection strategy. iris-biotech.de
The benzyl ester is typically removed under acidic conditions or via catalytic hydrogenolysis. organic-chemistry.org Hydrogenolysis, a common method, involves treating the protected peptide with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This process reduces the benzyl group, liberating the carboxylic acid and producing toluene (B28343) as a byproduct. organic-chemistry.org
The combination of the base-labile Fmoc group and the acid-labile benzyl ester in this compound exemplifies an orthogonal protection strategy. iris-biotech.debiosynth.com This orthogonality is fundamental to SPPS, as it allows for the selective removal of the temporary Nα-protecting group (Fmoc) at each cycle of amino acid addition without affecting the permanent side-chain protection (OBzl). wikipedia.orgpeptide.com The benzyl ester remains intact during the repeated piperidine treatments required for Fmoc deprotection. iris-biotech.de It is only removed during the final cleavage step from the solid support, which is typically carried out under strong acidic conditions that also remove other acid-labile side-chain protecting groups. iris-biotech.depeptide.com
Acid-Labile Cleavage Mechanisms (e.g., Hydrogenation over Pd/C, Strong Acids like TFMSA)
Strategic Use of Orthogonal Protecting Groups for Selective Side Chain Modifications
The principles of orthogonal protection extend beyond the basic Fmoc/benzyl scheme, enabling the synthesis of complex peptides with specific side-chain modifications. peptide.comfiveable.me While this compound is a standard building block, derivatives with alternative side-chain protecting groups can be employed for more intricate synthetic goals.
For example, if a selective deprotection of the glutamic acid side chain is required while the peptide is still attached to the resin (e.g., for on-resin cyclization or labeling), a protecting group orthogonal to both Fmoc and the resin linker is necessary. peptide.com Protecting groups such as allyl (All) or 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) esters can be used for this purpose. peptide.comacs.org The allyl group is stable to both piperidine and acid but can be selectively removed using a palladium catalyst. peptide.com The Dmab group, on the other hand, is cleaved by hydrazine, providing another layer of orthogonality. researchgate.net This "three-dimensional" orthogonal strategy allows for precise, site-specific modifications of the peptide chain. acs.orgnih.gov
Table 2: Examples of Orthogonal Protecting Groups for Side-Chain Carboxylic Acids in Fmoc SPPS
| Protecting Group | Cleavage Reagent | Stability |
|---|---|---|
| Benzyl (Bzl) | H₂/Pd/C, Strong Acids (e.g., TFMSA) | Stable to bases (e.g., piperidine) |
| tert-Butyl (tBu) | Strong Acids (e.g., TFA) | Stable to bases and hydrogenolysis |
| Allyl (All) | Pd(PPh₃)₄ | Stable to acids and bases |
| Dmab | 2% Hydrazine in DMF | Stable to acids and piperidine |
This table provides examples of different protecting groups for carboxylic acid side chains and their respective cleavage conditions, illustrating the concept of orthogonality. organic-chemistry.orgalfa-chemistry.compeptide.com
Integration of Fmoc D Glu Obzl in Advanced Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Fmoc-D-Glu-OBzl is extensively utilized in Solid-Phase Peptide Synthesis (SPPS), a technique where a peptide is assembled sequentially while one end is attached to an insoluble solid support. a2bchem.comresearchgate.netnih.gov The Fmoc/tBu strategy is a dominant approach in SPPS due to its milder reaction conditions compared to the older Boc/Bzl chemistry. researchgate.netaltabioscience.com The use of Fmoc-protected amino acids like this compound is central to this methodology, enabling the synthesis of a wide array of peptides, including those with post-translational modifications. researchgate.netnih.gov
Resin Linkage Strategies and Attachment Considerations
The initial step in SPPS involves the attachment of the first amino acid to a solid support, typically a resin. For the synthesis of peptide acids, resins like Wang or HMPA are commonly employed. merckmillipore.com The attachment of this compound, or any Fmoc-amino acid, to these hydroxymethyl-functionalized resins can be achieved through several methods, including DMAP-catalyzed esterification with a symmetrical anhydride (B1165640) or activation with reagents like MSNT/MeIm. merckmillipore.com
Table 1: Common Resins Used in Fmoc-SPPS and Their Cleavage Conditions
| Resin Type | Linker Type | Typical Cleavage Condition | Final Peptide Functionality |
| Wang Resin | p-alkoxybenzyl alcohol (HMPA) | 95% TFA | Carboxylic Acid |
| Rink Amide Resin | Diaminobenzhydryl | TFA (e.g., 10-50%) | Amide |
| 2-Chlorotrityl Chloride Resin | Trityl | Dilute acid (e.g., 1% TFA) | Protected Peptide Acid |
Coupling Reagent Selection and Reaction Optimization
The formation of the peptide bond between the incoming this compound and the N-terminally deprotected amino acid on the resin is a crucial step. This reaction is facilitated by coupling reagents that activate the carboxylic acid of the Fmoc-amino acid. A wide variety of coupling reagents are compatible with this compound. a2bchem.com
Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to improve efficiency and reduce side reactions like racemization. researchgate.net More advanced and efficient reagents are the phosphonium (B103445) salts (e.g., PyBOP®, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU). glpbio.comglpbio.comsigmaaldrich-jp.com HATU, for instance, is known for its high coupling efficiency, especially in sterically hindered couplings, and is used with a base like N,N-diisopropylethylamine (DIPEA). glpbio.comsigmaaldrich-jp.com The selection of the coupling reagent and reaction conditions is optimized to ensure complete and efficient peptide bond formation. For example, increasing the excess of DIPEA when using uronium reagents can be beneficial in challenging couplings. sigmaaldrich-jp.com
Table 2: Overview of Common Coupling Reagents for Fmoc-SPPS
| Reagent Class | Example Reagent | Abbreviation | Key Features |
| Carbodiimide (B86325) | N,N'-Diisopropylcarbodiimide | DIC | Cost-effective, often used with additives. |
| Phosphonium Salt | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | High efficiency, reduced risk of side reactions compared to carbodiimides. |
| Aminium/Uronium Salt | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Very efficient, especially for difficult couplings; requires a non-nucleophilic base. glpbio.com |
| Immonium Salt | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyAOP | Reduces risk of guanidinylation side reactions with Arginine. glpbio.com |
Automation in SPPS Workflows
The Fmoc-SPPS methodology is highly amenable to automation. researchgate.netnih.gov Automated peptide synthesizers perform the repetitive cycles of deprotection, washing, coupling, and washing, significantly increasing the efficiency of peptide production. The use of Fmoc-amino acids is advantageous in automated systems because the Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, ensuring each cycle is complete before the next amino acid is added. researchgate.netnih.govaltabioscience.com this compound, being readily soluble in common SPPS solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is well-suited for use in these automated workflows. bachem.com This compatibility has made the synthesis of long and complex peptides, which would be manually laborious, a routine process in many laboratories. altabioscience.com
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, particularly for large-scale synthesis or for specific peptide segments. bachem.comresearchgate.net In this approach, the peptide is synthesized while remaining dissolved in a solvent, and purification is performed after each step.
Segment Condensation and Fragment Ligation Strategies
For the synthesis of very long peptides or proteins, a convergent approach involving the coupling of pre-synthesized peptide fragments is often more efficient than a linear, stepwise synthesis. researchgate.netresearchgate.net This strategy, known as segment condensation or fragment ligation, can be performed in solution or on a solid support. oup.com
This compound can be incorporated into peptide fragments that are later used in these convergent strategies. A protected peptide fragment containing D-glutamic acid can be synthesized using Fmoc-SPPS, cleaved from the resin while keeping the side-chain protecting groups like the benzyl (B1604629) ester intact, and then used in a subsequent fragment condensation step. For example, a glyco-hexapeptide was synthesized in solution using a segment condensation procedure where a key intermediate was H-His-Pro-Gly-Tyr(Bzl)-OBzl. This highlights the use of benzyl side-chain protection in fragments intended for solution-phase condensation. The choice of protecting groups is crucial to minimize side reactions, such as racemization, which can be a significant issue during the activation of the C-terminal carboxyl group of a peptide fragment.
Investigation of Side Reactions and Mitigation in Fmoc D Glu Obzl Containing Peptides
Pyroglutamate (B8496135) Formation in Glutamic Acid Residues
The formation of pyroglutamate (pGlu) from glutamic acid residues is a significant side reaction that can occur during peptide synthesis, particularly when using Fmoc-D-Glu-OBzl. thieme-connect.de This intramolecular cyclization leads to a blocked N-terminus, preventing further chain elongation and resulting in truncated peptide sequences.
Mechanistic Insights into Cyclization
The conversion of an N-terminal glutamic acid residue to a pyroglutamyl residue is a cyclization reaction that can be catalyzed by both acids and bases. thieme-connect.denih.gov The reaction proceeds through the nucleophilic attack of the α-amino group on the γ-carboxyl group of the glutamic acid side chain, leading to the formation of a five-membered lactam ring and the elimination of a molecule of water. nih.gov In the context of Fmoc solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions during the Fmoc deprotection step can facilitate this unwanted cyclization. Specifically, base-catalyzed pyroglutamic acid formation has been reported for peptides containing Fmoc-Glu(OBzl) during the piperidine (B6355638) deprotection steps. thieme-connect.de While this reaction is generally slower for glutamic acid compared to glutamine, it can still pose a significant problem, affecting the stability of the synthesized peptide. thieme-connect.denih.gov
Strategies for Minimizing Pyroglutamate Formation
Several strategies have been developed to minimize the formation of pyroglutamate during peptide synthesis. One of the most effective methods is to shorten the exposure time to the basic conditions required for Fmoc deprotection. For instance, using a high concentration of piperidine in DMF (e.g., 50%) for a very short duration (e.g., 1 minute) has been shown to prevent detectable levels of this side reaction. thieme-connect.de In a specific case involving the synthesis of a peptide containing Fmoc-OBzl-D-Glu, a reduction in the piperidine deprotection time from 20 to 5 minutes was necessary to essentially eliminate the cyclization to pyroglutamic acid, which was otherwise forming a major side product (up to 40%). google.com
Racemization and Epimerization at Chiral Centers
The preservation of stereochemical integrity at the α-carbon of amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. mdpi.comnih.gov Racemization, the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers, and epimerization, the change in configuration at one of several chiral centers, are detrimental side reactions that can occur during the activation and coupling steps of peptide synthesis. mdpi.comnih.govdntb.gov.ua
Factors Influencing Chiral Instability During Amide Bond Formation
Several factors contribute to the loss of stereochemical integrity during amide bond formation. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. rsc.org This occurs when the carboxyl group of the N-protected amino acid is activated for coupling. The activated ester can then be attacked intramolecularly by the oxygen of the urethane-type protecting group (like Fmoc), forming the oxazolone (B7731731). The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent reprotonation can occur from either face, resulting in a mixture of D and L enantiomers. nih.govrsc.org
The propensity for racemization is influenced by several factors:
Activation Method: The choice of coupling reagent and the degree of activation play a crucial role. Highly activated esters are more susceptible to oxazolone formation.
Base: The presence and strength of the base used in the coupling reaction can significantly promote racemization by facilitating the abstraction of the α-proton from the oxazolone intermediate. mdpi.com Tertiary bases are commonly used and can contribute to this issue. mdpi.com
Amino Acid Structure: The nature of the amino acid side chain can influence the rate of racemization. mdpi.com
Temperature: Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization. mdpi.com
Solvent: The polarity and nature of the solvent can affect the stability of the intermediates and the rates of the competing reactions. mdpi.com
Methodologies for Stereochemical Integrity Preservation
To combat racemization and epimerization, several methodologies have been established. A key strategy is the use of urethane-based protecting groups like Fmoc and Boc, which are designed to suppress racemization during the activation and coupling steps. nih.govsemanticscholar.org
The addition of auxiliary nucleophiles, also known as racemization-suppressing additives, to the coupling mixture is a widely adopted and effective technique. These additives react with the activated amino acid to form an in-situ active ester that is more resistant to racemization than the initial activated species. Commonly used additives include:
N-hydroxybenzotriazole (HOBt): For decades, HOBt and its derivatives like HOAt and 6-Cl-HOBt have been staples in peptide synthesis for their ability to enhance reactivity and minimize side reactions, including racemization. orgsyn.org
Ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (Oxyma Pure): Due to the hazardous nature of HOBt-based reagents, Oxyma Pure has emerged as a safer and highly effective alternative. orgsyn.org It has demonstrated a superior ability to preserve stereochemical configuration compared to HOBt and is comparable to HOAt. orgsyn.org
The choice of coupling reagent is also critical. While powerful phosphonium (B103445) and uronium reagents can sometimes lead to higher racemization, especially with sensitive residues like cysteine, carbodiimide (B86325) activation methods are often preferred to avoid this issue. nih.govsemanticscholar.org Furthermore, minimizing pre-activation times and avoiding excessive base can significantly reduce the risk of epimerization. nih.gov The use of titanium tetrachloride (TiCl4) in pyridine (B92270) has also been explored as a method for peptide bond formation that maintains high stereochemical integrity for urethane-protected amino acids. rsc.org
Table 1: Comparison of Additives for Preserving Stereochemical Configuration
| Additive | Efficacy in Preventing Racemization | Safety Profile |
|---|---|---|
| HOBt | Moderate | Potentially hazardous |
| HOAt | High | Potentially hazardous |
| Oxyma Pure | High, comparable to HOAt | Considered a safer alternative |
Impact of Sequence Context on Side Reaction Propensity
The sequence of amino acids in a peptide chain can significantly influence the likelihood of side reactions. The chemical environment created by neighboring residues can either promote or hinder unwanted chemical transformations. For instance, the formation of aspartimide, a side reaction analogous to pyroglutamate formation but involving aspartic acid, is highly sequence-dependent. iris-biotech.deub.edupeptide.com It occurs more readily when the aspartic acid residue is followed by amino acids with small or flexible side chains, such as glycine, alanine, or serine. peptide.com This is because these residues offer less steric hindrance, allowing the peptide backbone to adopt a conformation that facilitates the intramolecular cyclization.
While specific studies detailing the sequence-dependent side reactions of this compound are less common, the principles observed with aspartic acid are likely applicable. A neighboring residue with a bulky side chain could sterically hinder the approach of the α-amino group to the γ-benzyl ester, thereby reducing the rate of pyroglutamate formation. Conversely, a flexible adjacent residue might increase the propensity for cyclization. Similarly, the electronic effects of neighboring side chains could influence the acidity of the α-proton, thus affecting the rate of racemization. The aggregation of the growing peptide chain, which is also sequence-dependent, can lead to incomplete reactions and an increase in side products. peptide.com
Research Applications of Fmoc D Glu Obzl and Its Derivatives in Biomolecular Systems
Peptidomimetic Design and Synthesis for Biological Probes
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified structures to improve properties like stability, bioavailability, or receptor affinity. researchgate.netnih.gov Fmoc-D-Glu-OBzl is a valuable reagent in this field, providing a scaffold to introduce non-natural features into a peptide sequence. a2bchem.com These modifications are critical for developing robust biological probes to investigate complex biological systems.
Role of D-Amino Acids in Modulating Biological Activity and Stability
The incorporation of D-amino acids, such as the D-glutamic acid provided by this compound, is a primary strategy in peptidomimetic design. researchgate.net Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in biological systems, limiting their therapeutic and research potential. nih.gov
Key advantages of incorporating D-amino acids include:
Enhanced Proteolytic Stability: Proteases are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Peptides containing D-amino acids are resistant to this enzymatic degradation, significantly increasing their in-vivo half-life. nih.govnih.govresearchgate.netnih.gov For instance, the inclusion of D-glutamic acid and D-alanine in bacterial cell walls serves to protect them from degradation by host proteases. nih.gov
Modulation of Biological Activity: The change in stereochemistry at the α-carbon can alter the peptide's secondary structure and its three-dimensional conformation. researchgate.net This can lead to changes in receptor binding affinity and specificity. In some cases, this results in enhanced biological activity or a more desirable activity profile compared to the all-L-amino acid counterpart. researchgate.netfrontiersin.org
Improved Selectivity: By altering the peptide's shape, D-amino acid substitution can fine-tune its interaction with biological targets, sometimes leading to higher selectivity for a specific receptor subtype and reducing off-target effects. mdpi.com
| Feature | L-Peptides | Peptides with D-Amino Acids (Heterochiral) |
| Proteolytic Stability | Low (susceptible to protease degradation) nih.gov | High (resistant to most endogenous proteases) nih.govnih.gov |
| Biological Half-Life | Short researchgate.net | Extended mdpi.com |
| Conformation | Natural α-helices, β-sheets | Often altered; can induce specific turns (e.g., β-turns) nih.gov |
| Immunogenicity | Can be immunogenic | Often reduced immunogenicity |
| Synthesis | Standard peptide synthesis | Requires specific D-amino acid building blocks (e.g., this compound) |
Pseudopeptide and Backbone Modification Strategies (e.g., Amide Bond Isosteres)
To further enhance stability and control conformation, chemists employ strategies that modify the peptide backbone itself, creating "pseudopeptides." google.com These analogues feature non-natural linkages in place of standard amide bonds. researchgate.net this compound can be incorporated into sequences that feature such modifications.
One common strategy is the use of amide bond isosteres , which are chemical groups that mimic the size and electronic properties of the amide bond but are resistant to cleavage by peptidases. Examples include reduced amide bonds (psi[CH₂-NH]). frontiersin.org The synthesis of a neurotensin (B549771) analogue, for example, combined the incorporation of a reduced peptide bond with D-amino acid substitutions to dramatically increase metabolic stability from minutes to over 24 hours. frontiersin.org
Another approach is the creation of retro-inverso peptides . These are made of D-amino acids in a reversed sequence, which results in a topology of side chains similar to the parent L-peptide but with inverted amide bonds, conferring high resistance to proteolysis. nih.gov this compound is a critical building block for introducing a D-glutamic acid residue into such a construct.
Cyclic Peptide Constructs and Conformational Control
Cyclization is a powerful strategy for constraining a peptide's conformation, which can lead to increased receptor affinity, selectivity, and stability. researchgate.netabyntek.com The side-chain carboxyl group of glutamic acid is a versatile handle for creating cyclic structures.
In a typical synthetic scheme using this compound, the peptide is assembled linearly on a solid support. The side-chain benzyl (B1604629) group of the D-Glu residue can then be selectively removed while the peptide remains anchored to the resin. The newly deprotected side-chain carboxylic acid can be activated and reacted with a deprotected N-terminal amine or the side chain of another amino acid (e.g., lysine) to form a cyclic peptide. This on-resin cyclization is an efficient method for producing conformationally locked peptide libraries for screening and research. rsc.org
Bioconjugation Chemistry for Advanced Research Tools
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule like a peptide. abyntek.com This technique is used to create advanced research tools by attaching moieties such as fluorescent dyes, biotin (B1667282) tags, or metal chelates to a peptide. bloomtechz.comuni-regensburg.de The resulting conjugate allows for visualization, detection, or specific targeting.
The D-glutamic acid residue, introduced via this compound, provides a convenient site for conjugation. After the peptide is synthesized and the side-chain benzyl group is removed, the free γ-carboxyl group becomes a nucleophilic target. It can be activated and coupled to an amine-containing label or molecule, forming a stable amide bond. This site-specific modification ensures that the attached molecule does not interfere with the peptide's N- or C-terminus, which are often crucial for biological activity.
Engineering of Biologically Active Peptides for Research
The engineering of bioactive peptides involves the rational design and synthesis of peptides with novel or enhanced properties. nih.gov The goal is to improve stability, amplify a desired biological activity, or elucidate structure-activity relationships. bachem.com this compound is an essential tool in this process, allowing researchers to construct custom-designed peptides with precisely defined structures and functions. a2bchem.com
By combining the stability offered by the D-enantiomer with the chemical functionality of the glutamic acid side chain, researchers can create robust probes for studying biological processes like protein-protein interactions and enzyme mechanisms. bloomtechz.com For example, a peptide inhibitor of an enzyme could be synthesized with a D-Glu residue to prolong its lifetime in an assay, allowing for more accurate and reliable measurements of its inhibitory potential.
Synthesis of Modified Peptides with Post-Translational Analogue Incorporation
Post-translational modifications (PTMs) are covalent modifications to amino acid side chains that occur after protein synthesis and are critical for regulating almost all aspects of cellular biology. abyntek.com Common PTMs include phosphorylation, glycosylation, methylation, and acetylation. Studying the function of a specific PTM often requires synthetic peptides containing stable analogues of these modified residues. nih.gov
Fmoc-based SPPS is the method of choice for synthesizing such modified peptides because many PTMs are sensitive to the harsh chemical conditions used in other synthetic strategies. nih.gov While this compound is not a PTM analogue itself, it is frequently included in sequences that also contain PTMs. The incorporation of a D-amino acid provides global proteolytic stability to the entire peptide, thereby protecting the delicate and functionally critical PTM analogue from degradation during biological experiments. This allows researchers to isolate and study the specific effect of the PTM.
The synthesis of these complex peptides is achieved using a toolkit of specialized Fmoc-protected building blocks, where the side chain is pre-modified to mimic the PTM.
| Post-Translational Modification | Example Building Block for Fmoc-SPPS |
| Phosphorylation (Serine) | Fmoc-Ser(PO(OBzl)OH)-OH sigmaaldrich.comacs.org |
| Phosphorylation (Threonine) | Fmoc-Thr(PO(OBzl)OH)-OH sigmaaldrich.com |
| Phosphorylation (Tyrosine) | Fmoc-Tyr(PO(OBzl)OH)-OH nih.govsigmaaldrich.com |
| Sulfation (Tyrosine) | Fmoc-Tyr(SO₃nP)-OH sigmaaldrich.comnih.gov |
| Acetylation (Lysine) | Fmoc-Lys(Ac)-OH nih.gov |
| Methylation (Arginine) | Fmoc-Arg(Me,Pbf)-OH sigmaaldrich.com |
| Glycosylation (Asparagine) | Fmoc-Asn(Ac₃AcNH-β-Glc)-OH sigmaaldrich.com |
Phosphorylated Peptide Building Blocks (e.g., Fmoc-D-Tyr(PO(OBzl)OH)-OH, Fmoc-D-Ser(PO(OBzl)OH)-OH, Fmoc-D-Thr(PO(OBzl)OH)-OH)
The synthesis of peptides containing phosphorylated amino acid residues is crucial for studying a wide array of biological processes, most notably signal transduction and enzyme regulation. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is often preferred for creating these modified peptides because the acid-labile conditions required for Boc-based synthesis can be detrimental to the stability of glycosylated and phosphorylated residues. nih.gov The use of pre-formed, protected amino acid building blocks is the standard method for incorporating these post-translational modifications during the elongation of the peptide chain. nih.gov
Fmoc-D-Tyr(PO(OBzl)OH)-OH is a key building block for producing phosphotyrosine-containing peptides via Fmoc SPPS. alfa-chemistry.comchemimpex.com These peptides are instrumental in the investigation of protein phosphorylation and cellular signaling pathways. chemimpex.com This derivative is widely used in the development of targeted therapies, especially in cancer research, by facilitating the creation of compounds that can selectively interact with phosphorylated proteins. chemimpex.com While it is the most popular choice for introducing phosphotyrosine, the partially protected phosphate (B84403) group can present challenges during the coupling and chain extension steps. sigmaaldrich.comsigmaaldrich-jp.com The use of uronium-based coupling reagents like HBTU or HATU is recommended for its incorporation. sigmaaldrich.com
Fmoc-D-Ser(PO(OBzl)OH)-OH serves as an excellent building block for the preparation of D-phosphoserine-containing peptides using Fmoc SPPS. alfa-chemistry.com It can be incorporated using standard activation methods. alfa-chemistry.com The monoprotected phosphoserine residue is stable to piperidine (B6355638) once incorporated, enabling the efficient synthesis of peptides with multiple phosphorylation sites. alfa-chemistry.comalfa-chemistry.com However, for N-terminal Ser(PO(OBzl)OH), a side reaction forming β-piperidinylalanine can occur during Fmoc deprotection, particularly under microwave conditions. alfa-chemistry.com This can be mitigated by using alternative bases like cyclohexylamine (B46788) or DBU for this specific deprotection step. alfa-chemistry.com
Fmoc-D-Thr(PO(OBzl)OH)-OH is a derivative used in the synthesis of phosphothreonine-containing peptides. bachem.com Similar to the serine and tyrosine analogs, the benzyl-protected phosphate group allows for its incorporation into peptide chains while protecting the phosphate moiety. cymitquimica.com For the synthesis of phosphoserine and phosphothreonine-containing peptides, monobenzyl derivatives are the primary option because fully protected phosphate triesters of these amino acids are prone to β-elimination when treated with piperidine. sigmaaldrich.com
| Compound | Application | Key Considerations |
| Fmoc-D-Tyr(PO(OBzl)OH)-OH | Synthesis of phosphotyrosine-containing peptides for studying protein phosphorylation and in drug development. chemimpex.com | Most popular derivative for phosphotyrosine introduction; can present coupling challenges. sigmaaldrich.comsigmaaldrich-jp.com |
| Fmoc-D-Ser(PO(OBzl)OH)-OH | Preparation of D-phosphoserine-containing peptides. alfa-chemistry.com | Stable to piperidine after incorporation; potential for side reactions at the N-terminus. alfa-chemistry.com |
| Fmoc-D-Thr(PO(OBzl)OH)-OH | Synthesis of phosphothreonine-containing peptides. bachem.com | Monobenzyl protection is necessary to avoid β-elimination. sigmaaldrich.com |
Other Biologically Relevant Side Chain Modifications
The versatility of the Fmoc protecting group strategy extends beyond phosphorylation, enabling the incorporation of a wide range of other post-translational modifications into synthetic peptides. nih.gov These modifications are critical for understanding the complex structure-function relationships of proteins.
Side-chain modifications often require an orthogonal protection strategy, where the protecting groups for the N-terminus, the side chain, and the resin linkage can be removed under distinct conditions. acs.org The Fmoc/tBu strategy is commonly employed due to its milder conditions compared to the Boc/Bzl strategy. acs.org
One significant challenge in peptide synthesis is the modification of aspartic and glutamic acid residues. The use of benzyl (Bzl) as a side-chain protecting group for these amino acids in Fmoc/tBu-based SPPS can lead to side reactions like aspartimide or glutamide formation. acs.org However, recent advancements have introduced milder, more selective methods for the on-resin deprotection of side-chain protected amino acids, expanding the toolbox for peptide modification. acs.org
The introduction of glycosylated amino acids is another important area of research. The Fmoc group has been instrumental in the synthesis of peptides containing acid-sensitive O-linked glycosides, such as those on hydroxylysine (Hyl). nih.gov The development of synthetic routes for Fmoc-Hyl derivatives with various protecting groups has allowed for the construction of complex glycopeptides that are essential for studying collagen biochemistry and its interactions with cell receptors. nih.gov
Furthermore, the modification of peptides with aromatic groups like Fmoc can influence their self-assembly properties, leading to the formation of novel nanostructures with potential applications in drug delivery and immunotherapy. nih.gov
Exploration in Biomaterials and Smart Materials Research
The intrinsic ability of certain short peptide sequences to self-assemble into well-ordered nanostructures, such as cross-β amyloid-like fibrils, has paved the way for the development of novel biomaterials. nih.govresearchgate.net These peptide-based materials exhibit remarkable mechanical and spectroscopic properties, making them suitable for a range of biomedical and biotechnological applications. nih.gov
The modification of peptides with aromatic moieties, such as the Fmoc group, has been shown to be a key strategy in designing self-assembling systems. For instance, Fmoc-diphenylalanine (Fmoc-FF) is a well-studied example that forms hydrogels. nih.gov These hydrogels can be designed to be responsive to external stimuli, such as light, by incorporating photosensitive groups. researchgate.net
Polymers based on amino acids, such as poly(glutamic acid), are also being explored for the development of functional biomaterials. suda.edu.cn These polymers offer the advantage of being biocompatible and biodegradable. Their side chains can be modified post-polymerization to introduce various functionalities. mdpi.com For example, the carboxylic acid side chains of poly(glutamic acid) can be functionalized with hydrophobic amino acids to induce self-assembly into nanoparticles for drug delivery, or with saccharide units to improve colloidal stability. mdpi.com These materials are being investigated for applications in tissue engineering, where they can serve as scaffolds that support cell adhesion, migration, and proliferation. suda.edu.cn
The design of these "smart" biomaterials often relies on creating amphiphilic structures that can self-assemble in aqueous environments. The combination of hydrophilic and hydrophobic domains within a single molecule, as seen in modified poly(glutamic acid) or Fmoc-peptide conjugates, drives the formation of ordered nanostructures with tunable properties. nih.govmdpi.com
| Compound/System | Application in Biomaterials | Key Features |
| Fmoc-diphenylalanine (Fmoc-FF) | Formation of hydrogels and other self-assembled nanostructures. nih.gov | Aromatic interactions drive self-assembly; can be made stimuli-responsive. nih.govresearchgate.net |
| Modified Poly(glutamic acid) | Drug delivery nanoparticles, tissue engineering scaffolds. suda.edu.cnmdpi.com | Biocompatible and biodegradable; side chains can be functionalized for desired properties. suda.edu.cnmdpi.com |
Analytical and Quality Control Methodologies for Research Validation
Spectroscopic Methods for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are fundamental for the unequivocal structural elucidation of Fmoc-D-Glu-OBzl, ensuring that the correct molecule has been synthesized or obtained. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose. scienceopen.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic framework of the molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are used to confirm the presence of the key functional groups: the fluorenylmethoxycarbonyl (Fmoc) group, the D-glutamic acid backbone, and the benzyl (B1604629) (Bzl) ester protecting group. scienceopen.com Specific chemical shifts (δ) in deuterated solvents like CDCl₃ or MeOD-d4 are characteristic of the protons and carbons in their unique chemical environments. scienceopen.com Two-dimensional NMR experiments can further be used to assign all resonances unequivocally.
Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Click on the headers to sort the data.
| Group | Atom Type | Expected Chemical Shift (δ, ppm) | Description |
| Fmoc | ¹H | 7.25-7.80 | Multiple signals corresponding to the aromatic protons of the fluorenyl group. |
| Fmoc | ¹H | ~4.20 | Triplet signal for the CH proton of the fluorene (B118485) ring. |
| Fmoc | ¹H | ~4.30-4.60 | Doublet signals for the CH₂ protons adjacent to the oxygen of the carbamate. |
| Benzyl (Bzl) | ¹H | ~7.35 | Multiplet signal for the aromatic protons of the benzyl ring. |
| Benzyl (Bzl) | ¹H | ~5.10 | Singlet signal for the benzylic CH₂ protons. |
| D-Glutamic Acid | ¹H | ~4.40 | Multiplet for the α-CH proton. |
| D-Glutamic Acid | ¹H | ~1.90-2.50 | Multiplets for the β-CH₂ and γ-CH₂ protons. |
| Fmoc | ¹³C | 120-145 | Signals for the aromatic and quaternary carbons of the fluorenyl system. |
| Fmoc | ¹³C | ~67 | Signal for the CH₂O carbon. |
| Fmoc | ¹³C | ~47 | Signal for the fluorenyl CH carbon. |
| Benzyl (Bzl) | ¹³C | 128-136 | Signals for the aromatic carbons and the ipso-carbon of the benzyl ring. |
| Benzyl (Bzl) | ¹³C | ~66 | Signal for the benzylic CH₂ carbon. |
| D-Glutamic Acid | ¹³C | ~172, ~173 | Signals for the two carbonyl carbons (α-carboxyl and γ-ester). |
| D-Glutamic Acid | ¹³C | ~53 | Signal for the α-CH carbon. |
| D-Glutamic Acid | ¹³C | ~27, ~30 | Signals for the β-CH₂ and γ-CH₂ carbons. |
Note: Exact chemical shifts can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound. The molecular formula is C₂₇H₂₅NO₆, corresponding to a molecular weight of approximately 459.49 g/mol . nih.gov Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used. google.com ESI-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 460.5. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, TLC)
Chromatography is indispensable for assessing the purity of this compound and for monitoring the progress of peptide synthesis reactions.
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. google.com Commercial preparations of this compound often specify a purity of ≥95.0% as determined by HPLC. The method typically involves a reverse-phase column (e.g., C18) with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with an acid modifier like formic acid. scienceopen.com Detection is commonly performed using a photodiode array detector at wavelengths such as 220 nm or 254 nm to visualize the Fmoc group. HPLC is also critical during solid-phase peptide synthesis (SPPS) to monitor the efficiency of the coupling of this compound to the peptide chain and to detect the formation of potential side products, such as pyroglutamic acid. google.com
Thin-Layer Chromatography (TLC) offers a rapid, qualitative method for monitoring reactions. scienceopen.com A sample of the reaction mixture is spotted onto a silica (B1680970) gel plate (e.g., silica gel 60 F254), which is then developed in an appropriate solvent system. scienceopen.com The separated spots are visualized under UV light (at 254 nm), where the Fmoc group allows for easy detection. scienceopen.com TLC is useful for quickly determining the consumption of starting material and the formation of the desired product. Purity can also be estimated by TLC, with some standards requiring ≥97%.
Interactive Table 2: Summary of Chromatographic Methods for this compound Analysis Select a technique to see more details.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Primary Use |
| HPLC | Reverse-Phase C18 | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (220, 254 nm) | Purity assessment (≥95.0%) , Reaction monitoring google.com |
| TLC | Silica Gel 60 F254 scienceopen.com | Ethyl Acetate (B1210297)/Hexane or Dichloromethane (B109758)/Methanol | UV Light (254 nm) scienceopen.com | Rapid reaction monitoring, Qualitative purity check |
Qualitative Tests for Reaction Completeness (e.g., Kaiser Test)
In the context of SPPS, qualitative colorimetric tests are crucial for ensuring that coupling reactions have gone to completion. The Kaiser test is a widely used method for detecting the presence of free primary amines. google.com
During peptide synthesis, this compound is coupled to a resin-bound amino acid that has a free N-terminal amine. After the coupling reaction, a small sample of the resin is taken and subjected to the Kaiser test. google.com
A positive result (a deep blue color) indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.
A negative result (the solution remains yellow or colorless) confirms that the coupling was successful and that there are no remaining free amines. google.com
Achieving a negative Kaiser test is a critical checkpoint before proceeding with the removal of the Fmoc group and the coupling of the next amino acid in the sequence. google.com
Perspectives and Future Directions in Fmoc D Glu Obzl Research
Development of Novel Protecting Group and Cleavage Chemistries
The evolution of peptide synthesis is intrinsically linked to the innovation of protecting groups and their corresponding cleavage methods. While the Fmoc/Bzl combination is robust, researchers are actively exploring alternatives to overcome certain limitations and expand synthetic possibilities.
Future research is focused on creating new protecting groups that offer enhanced orthogonality, different lability, or improved physical properties like solubility. researchgate.net For instance, photolabile protecting groups are being developed that can be removed with light, offering spatial and temporal control over deprotection without chemical reagents. nih.gov For side-chain protection, alternatives to the benzyl (B1604629) group are emerging. Azidobenzyl (N3-OBzl) protected glutamic acid derivatives have been introduced, which are stable during synthesis but can be selectively deprotected via Staudinger reduction, a mild process compatible with sensitive biomolecules. iris-biotech.de Other groups, such as the highly acid-labile trityl (Trt) and its derivatives (Mtt, Mmt), allow for selective side-chain deprotection on the resin to perform specific modifications. iris-biotech.debeilstein-journals.org
Simultaneously, advancements are being made in cleavage chemistries. The standard use of piperidine (B6355638) for Fmoc removal is being challenged by less toxic and more environmentally friendly reagents like 3-(diethylamino)propylamine (B94944) (DEAPA). google.com For the final cleavage step, which often involves strong acids like trifluoroacetic acid (TFA) to remove side-chain protecting groups and detach the peptide from the resin, efforts are underway to develop milder and more specific conditions. sigmaaldrich.com This includes the design of novel linkers to the solid support that can be cleaved under highly specific, non-acidic conditions, such as those sensitive to fluoride (B91410) ions or palladium(0) catalysis. acs.org The development of xanthenyl-based protecting groups (Xan, Moxan) for the side chains of asparagine and glutamine, which are removed during standard acidolytic cleavage, has been shown to yield purer peptide products compared to traditional protecting groups. nih.gov
| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |
|---|---|---|---|
| Benzyl | Bzl | Hydrogenation (e.g., Pd/C); Strong acids (e.g., HF, TFMSA) alfa-chemistry.com | Standard protection; Orthogonal to base-labile Fmoc group. |
| tert-Butyl | tBu | Trifluoroacetic acid (TFA) iris-biotech.de | Commonly used in Fmoc/tBu strategy; Cleaved simultaneously with resin cleavage. |
| Allyl | All | Palladium(0) catalysts | Offers orthogonal deprotection in the presence of acid- and base-labile groups. |
| 4-Azidobenzyl | 4-N3-OBzl | Staudinger Reduction (e.g., DTT, TCEP) iris-biotech.de | Stable during synthesis; Cleavable under mild, reductive conditions. iris-biotech.de |
Expanding the Synthetic Scope for Complex Biomolecules
Fmoc-D-Glu-OBzl and related building blocks are pivotal in moving beyond simple linear peptides to the synthesis of more complex and functionally diverse biomolecules. The ability to incorporate D-amino acids is crucial for creating peptides with enhanced stability against enzymatic degradation, a key attribute for therapeutic candidates.
One major area of expansion is the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Fmoc-protected building blocks are essential for creating "mixed" peptidomimetics, such as aza-peptides, where a nitrogen atom replaces the α-carbon of an amino acid residue. univ-rennes1.fr These modifications alter the peptide backbone, influencing its conformation and biological activity. The compatibility of this compound with a wide range of coupling agents makes it suitable for constructing these custom-designed molecules. a2bchem.com
Furthermore, the Fmoc strategy is the method of choice for synthesizing peptides with post-translational modifications (PTMs) like phosphorylation and glycosylation, as many of these modifications are unstable under the harsh acidic conditions of the alternative Boc/Bzl strategy. nih.gov The synthesis of glycosylated peptides containing hydroxylysine, for example, was greatly facilitated by the development of Fmoc chemistry. nih.gov this compound also plays a role in the assembly of complex bioconjugates. These constructs can link peptides to other molecules such as fluorescent dyes for imaging, chelating agents for radiotracers, or cytotoxic drugs for targeted delivery. beilstein-journals.org Research has demonstrated the successful synthesis of peptide conjugates containing methotrexate, showcasing enhanced cellular uptake and potential therapeutic applications.
| Biomolecule Class | Description | Relevance of this compound |
|---|---|---|
| Peptidomimetics | Peptide-like molecules with modified backbones (e.g., aza-peptides) to improve stability or activity. univ-rennes1.fr | Enables incorporation into novel backbone structures; D-configuration enhances enzymatic resistance. a2bchem.com |
| Peptides with PTMs | Synthesis of peptides containing modifications like glycosylation or phosphorylation. nih.gov | Mild Fmoc deprotection conditions preserve acid-sensitive modifications. nih.govnih.gov |
| Peptide Conjugates | Peptides linked to functional molecules like fluorescent probes, drugs, or radiotracers. beilstein-journals.org | Serves as a structural component in complex assemblies for diagnostics and therapeutics. |
| Cyclic Peptides | Peptides with a cyclized backbone, often exhibiting enhanced stability and receptor affinity. a2bchem.com | Acts as a building block in the linear precursor chain prior to cyclization. a2bchem.com |
Green Chemistry Principles in this compound Synthesis
The pharmaceutical and chemical industries are increasingly focused on sustainability, driving a "greening" of peptide synthesis. rsc.org Traditional SPPS, including syntheses involving this compound, generates significant chemical waste, primarily from hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (CH2Cl2). acs.orgcsic.es
A key research direction is the replacement of these conventional solvents with more environmentally benign alternatives. acs.org Studies have shown that solvents like propylene (B89431) carbonate and γ-valerolactone can effectively substitute for DMF in both coupling and deprotection steps of Fmoc-SPPS. rsc.orgacs.org Another approach aims to reduce solvent use altogether. The solvent-free synthesis of N-protected amino acids, including Fmoc derivatives, has been successfully demonstrated using ball-milling technology, offering good to excellent yields with a significantly improved environmental footprint compared to classical solution-based methods. acs.org
Beyond solvent replacement, other green chemistry strategies are being explored. The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, enables peptide synthesis to be performed in aqueous media, drastically reducing reliance on organic solvents. nih.gov Additionally, "minimal-protection" strategies are gaining traction. These methods aim to use side-chain unprotected amino acids where possible, which reduces the number of synthetic steps and the amount of waste generated from cleaving protecting groups. researchgate.net While the Fmoc group itself is derived from non-renewable resources, these collective efforts in developing greener solvents, reducing waste, and improving atom economy represent a significant move toward more sustainable peptide production. csic.es
| Solvent | Classification | Use in SPPS | Environmental/Safety Concerns |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | Conventional | Coupling, washing, Fmoc-deprotection rsc.org | Reproductive toxicity; hazardous waste. rsc.org |
| Dichloromethane (DCM) | Conventional | Coupling, washing rsc.org | Suspected carcinogen; volatile organic compound. rsc.org |
| Propylene Carbonate | Green Alternative | Can replace DMF and DCM in coupling and deprotection. rsc.org | Biodegradable; low toxicity. rsc.org |
| γ-Valerolactone (GVL) | Green Alternative | Can replace DMF for coupling and washing. acs.org | Derived from biomass; low toxicity. acs.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Can be used for coupling and Fmoc-deprotection. acs.org | Derived from biomass; less hazardous than THF. acs.org |
Q & A
Q. How to interpret conflicting NMR data for this compound in different deuterated solvents?
- Answer : Solvent-induced chemical shift variations (e.g., DMSO-d₆ vs. CDCl₃) affect peak positions. Use COSY and HSQC experiments to resolve overlapping signals. Density functional theory (DFT) calculations correlate experimental shifts with theoretical conformers .
Key Considerations for Experimental Design
- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions, e.g., "Does microwave-assisted synthesis reduce racemization in this compound couplings?" .
- Data Management : Document reaction parameters (time, temperature, equivalents) and raw spectral data in electronic lab notebooks (ELNs) for reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
